2,4,5-Tribromo-phenol Acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Br3O2 |
|---|---|
Molecular Weight |
372.84 g/mol |
IUPAC Name |
(2,4,5-tribromophenyl) acetate |
InChI |
InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3 |
InChI Key |
XWFKINZCCVZUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Tribromo Phenol Acetate
Strategic Approaches to Acetate (B1210297) Esterification of Substituted Phenols
The conversion of substituted phenols to their corresponding acetate esters is a fundamental transformation in organic synthesis. The introduction of an acetyl group can serve various purposes, including the protection of the hydroxyl group or the modulation of the compound's biological activity.
Direct Esterification using Acetic Anhydride (B1165640) or Acetyl Chloride
The most common and direct methods for the esterification of phenols involve the use of highly reactive acylating agents like acetic anhydride or acetyl chloride. savemyexams.com Phenols, including substituted ones, can react with these reagents to form phenyl esters. youtube.com
Acetic Anhydride: This reagent is widely used for the acetylation of phenols. The reaction can be catalyzed by either acids or bases. mdpi.com In the presence of a base such as pyridine (B92270) or triethylamine, the nucleophilicity of the phenol (B47542) is enhanced, facilitating the attack on the acetic anhydride molecule. mdpi.com Alternatively, acid catalysts like sulfuric acid can be employed. google.com A study demonstrated the efficient acetylation of various phenols and alcohols using acetic anhydride with dried sodium bicarbonate as a catalyst, highlighting a simple and effective method. mdpi.com
Acetyl Chloride: Acetyl chloride is another powerful acylating agent for phenols. savemyexams.comyoutube.com The reaction is typically carried out in the presence of a base like pyridine or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. youtube.com The reaction of phenol with acetyl chloride in the presence of a base is a well-established method for producing phenyl acetate. youtube.com This type of reaction is often referred to as a Schotten-Baumann reaction. youtube.com
The general reaction scheme for the O-acylation of phenols with acetyl chloride often involves the formation of a phenoxide ion in the presence of a base, which then acts as a potent nucleophile. lew.ro
Optimization of Reaction Conditions for Efficient Synthesis of Brominated Phenol Acetates
The synthesis of brominated phenol acetates requires careful optimization of reaction conditions to achieve high yields and purity. The presence of bromine substituents on the aromatic ring can influence the reactivity of the phenolic hydroxyl group.
For the acetylation of 2,4,6-Tribromophenol (B41969), a method describes dissolving the phenol in an aqueous solution of sodium hydroxide, adding crushed ice, and then rapidly adding acetic anhydride. rsc.org This procedure results in the nearly instantaneous precipitation of 2,4,6-Tribromophenyl (B11824935) acetate in a practically pure state. rsc.org
The choice of solvent can also play a crucial role. While some reactions are carried out in the presence of a base in an aqueous medium, others may utilize organic solvents. For instance, the acetylation of 4-nitrobenzyl alcohol was found to be most efficient in toluene, yielding over 99% of the product. mdpi.com
The table below summarizes the reaction conditions for the acetylation of various substituted phenols, providing insight into the optimization of these transformations.
| Phenol Substrate | Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2,4,6-Tribromophenol | Acetic Anhydride | Sodium Hydroxide | Water/Ice | A few seconds | ~98% | rsc.org |
| p-Aminophenol | Acetic Anhydride | Sodium Hydroxide | Water/Ice | A few seconds | ~94% | rsc.org |
| 4-Nitrobenzyl alcohol | Acetic Anhydride | Sodium Bicarbonate | Toluene | 24 h | >99% | mdpi.com |
| Phenol | Acetyl Chloride | Sodium Hydroxide/Pyridine | - | - | - | youtube.com |
Precursor Synthesis: 2,4,5-Tribromophenol (B77500)
The synthesis of 2,4,5-Tribromo-phenol Acetate is contingent on the availability of its precursor, 2,4,5-Tribromophenol. The controlled introduction of three bromine atoms at specific positions on the phenol ring is a key challenge.
Regioselective Bromination of Phenol or Monobromophenols via Electrophilic Aromatic Substitution
Phenols are highly activated towards electrophilic aromatic substitution, making direct bromination a feasible approach. collegedunia.combyjus.com The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. collegedunia.combyjus.com
Treating phenol with bromine water (an aqueous solution of bromine) typically leads to the formation of a white precipitate of 2,4,6-tribromophenol. collegedunia.combyjus.comdoubtnut.com This is due to the high reactivity of the phenol ring, which gets polysubstituted. To achieve monobromination, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures are used, which primarily yield a mixture of ortho- and para-bromophenol. byjus.comyoutube.com
The regioselectivity of bromination can be influenced by the choice of brominating agent and reaction conditions. chemistryviews.orgresearchgate.net Various brominating agents have been developed to achieve higher selectivity, including N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH). mdpi.comresearchgate.net This method has been shown to be effective for the mono-ortho-bromination of para-substituted phenols. mdpi.comnih.gov
Multi-step Synthetic Routes for Defined Bromination Patterns
Achieving a specific substitution pattern like 2,4,5-tribromophenol often requires a multi-step synthetic approach. udel.edu This allows for greater control over the regiochemistry of the bromination steps. One possible strategy involves the protection of certain positions on the phenol ring, followed by sequential bromination and deprotection steps.
Another approach could involve starting with a pre-functionalized benzene (B151609) derivative and introducing the hydroxyl and bromo groups in a controlled manner. For instance, starting with a specific bromoaniline, one could perform a Sandmeyer reaction to introduce the hydroxyl group after diazotization of the amino group.
A search for the synthesis of 2,4,5-trichlorophenol, a related compound, reveals a multi-step process outlined in a patent, suggesting that similar strategies could be applicable for the synthesis of 2,4,5-tribromophenol. These multi-step syntheses often involve a series of reactions to carefully build the desired molecule, ensuring the correct placement of each substituent. youtube.comyoutube.com
Chemical Reactivity and Transformation Mechanisms of 2,4,5 Tribromo Phenol Acetate
Hydrolytic Stability and Mechanistic Pathways of Acetate (B1210297) Cleavage
The hydrolysis of a phenyl acetate, such as 2,4,5-Tribromo-phenol Acetate, involves the cleavage of the ester bond to yield a phenol (B47542) and acetic acid. This process can be catalyzed by either acid or base, with the rate and mechanism being highly dependent on the pH of the solution researchgate.netuou.ac.in. The primary product of hydrolysis under either condition is 2,4,5-tribromophenol (B77500) .
In acidic conditions, the hydrolysis of an ester typically proceeds via a mechanism involving the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The proposed mechanism for the acid-catalyzed hydrolysis of this compound involves:
Protonation of the carbonyl oxygen of the acetate group by a hydronium ion.
Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer from the attacking water moiety to the phenolic oxygen.
Elimination of the 2,4,5-tribromophenol leaving group, which is a relatively stable phenoxide precursor.
Deprotonation of the resulting protonated acetic acid to yield acetic acid and regenerate the acid catalyst.
Studies on analogous compounds show that the rate of hydrolysis can change by several orders of magnitude depending on the pH researchgate.net.
Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis. It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
The mechanistic pathway for base-promoted hydrolysis of this compound is as follows:
A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group.
This leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, eliminating the 2,4,5-tribromophenoxide ion as the leaving group and forming acetic acid.
The newly formed acetic acid is immediately deprotonated by the strongly basic 2,4,5-tribromophenoxide ion (or another hydroxide ion) in an acid-base reaction. This final, irreversible step drives the reaction to completion, forming the 2,4,5-tribromophenol and an acetate salt upon workup.
The hydrolysis of the related compound 2,4,6-tribromophenyl (B11824935) acetate under basic conditions regenerates 2,4,6-tribromophenol (B41969) .
Electrophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring minia.edu.eg. The feasibility and outcome of such a reaction on this compound are dictated by the electronic and steric effects of the existing substituents.
The phenyl ring of this compound is substituted with four groups: three bromine atoms and one acetate group. Both types of substituents are generally considered deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609) byjus.comwvu.edu.
Bromine Atoms : Halogens are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pair electrons can be donated via resonance, stabilizing the intermediate carbocation (arenium ion) formed during substitution at these positions wvu.edu.
In this compound, the positions ortho to the acetate group are position 2 (occupied by bromine) and position 6 (unoccupied). The para position is position 4 (occupied by bromine). The only available position for substitution is C6 (and the more sterically hindered C3). The combined directing effects of the acetate group (directing to C6) and the bromine at C5 (directing ortho to itself, i.e., C6) would strongly favor the substitution of an incoming electrophile at the C6 position. However, the cumulative deactivating effect of three bromine atoms and an acetate group makes the ring extremely electron-poor, suggesting that any electrophilic substitution would require very harsh reaction conditions byjus.com.
The generally accepted mechanism for electrophilic aromatic substitution proceeds in two main steps minia.edu.egscribd.com:
Formation of a Sigma Complex : The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction minia.edu.eg. For this compound, attack at the C6 position would lead to a carbocation intermediate.
Deprotonation : A base in the reaction mixture removes the proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final substitution product.
Given the heavily substituted and deactivated nature of the ring, significant activation energy would be required to form the sigma complex. Research on the further bromination of the analogous 2,4,6-tribromophenol shows that substitution can be forced with additional bromine and an iron catalyst stackexchange.com.
Exploration of Rearrangement Reactions (e.g., Fries Rearrangement on analogous systems)
The Fries rearrangement is a reaction of phenolic esters that converts them into hydroxy aryl ketones, catalyzed by a Lewis acid wikipedia.orgthermofisher.com. As this compound is a phenolic ester, it is a potential substrate for this type of transformation. The reaction involves the migration of the acyl group (in this case, the acetyl group) from the phenolic oxygen to a carbon atom on the aromatic ring.
The widely accepted mechanism for the Fries rearrangement involves several steps byjus.comwikipedia.org:
Coordination of a Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This oxygen is more electron-rich than the phenolic oxygen and acts as the preferred Lewis base.
This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a free acylium carbocation (CH₃CO⁺).
The acylium ion then acts as an electrophile in a classical electrophilic aromatic substitution reaction with the activated (or in this case, deactivated) phenyl ring.
The final product, a hydroxy aryl ketone, is obtained after hydrolysis of the reaction mixture organic-chemistry.org.
For this compound, the acylium ion could theoretically attack the available C6 or C3 positions. The reaction is selective for the ortho and para positions relative to the hydroxyl group wikipedia.org. Since the para position (C4) and one ortho position (C2) are blocked by bromine atoms, the migration would be directed primarily to the other ortho position, C6. The expected major product would therefore be 2-hydroxy-3,4,6-tribromoacetophenone. The reaction conditions, particularly temperature, can influence the ratio of ortho and para products, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product byjus.comwikipedia.org.
Debromination Reactions and Pathways
Debromination, the removal of bromine atoms from the aromatic ring, is a significant transformation pathway for brominated phenols and their derivatives. This process can be achieved through various chemical and biological methods, often involving reductive conditions.
Reductive Debromination:
The core of debromination often lies in reductive processes where a bromine atom is replaced by a hydrogen atom. While direct studies on this compound are not extensively available, the debromination of the closely related 2,4,6-Tribromophenol (2,4,6-TBP) has been a subject of considerable research. It is plausible that this compound would first undergo hydrolysis to 2,4,5-Tribromophenol, which would then be susceptible to debromination.
Microbial reductive debromination is a key environmental fate for many brominated flame retardants. Various anaerobic and some aerobic microorganisms have been shown to sequentially remove bromine atoms from polybrominated phenols. For instance, studies on 2,4,6-TBP have demonstrated its conversion to dibromophenols, monobromophenols, and ultimately phenol. It is reasonable to hypothesize a similar stepwise reductive debromination for 2,4,5-Tribromophenol, the likely hydrolysis product of the acetate. The presence of acetate itself can even promote microbial reductive debromination by serving as an electron donor for the microorganisms involved in the process.
Chemical methods for reductive debromination often employ reducing agents. For other brominated aromatic compounds, reagents like sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation (e.g., using a palladium catalyst) are effective. The specific conditions for the debromination of this compound or its corresponding phenol would depend on the desired extent of bromine removal.
The following table summarizes potential debromination products of 2,4,5-Tribromophenol, which would be the key intermediate after the hydrolysis of this compound.
| Starting Compound | Potential Intermediate Products | Final Product |
| 2,4,5-Tribromophenol | 2,4-Dibromophenol, 2,5-Dibromophenol, 4,5-Dibromophenol, 2-Bromophenol (B46759), 4-Bromophenol, 5-Bromophenol | Phenol |
Other Functional Group Interconversions
Beyond debromination, the functional groups of this compound can undergo several other interconversions, primarily centered around the acetate ester functionality.
Hydrolysis (Deacetylation):
The most prominent functional group interconversion for this compound is the hydrolysis of the ester bond to yield 2,4,5-Tribromophenol and acetic acid. This reaction, often referred to as deacetylation, can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetate group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the phenoxide and a carboxylic acid. This process is typically irreversible as the resulting phenoxide is a poor leaving group.
The hydrolysis of the related 2,4,6-Tribromophenyl acetate to regenerate 2,4,6-tribromophenol under acidic or basic conditions is a well-documented reaction. It is highly probable that this compound behaves similarly.
Nucleophilic Substitution:
While the bromine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions due to the electron-rich nature of the benzene ring, substitution can be forced under harsh conditions or with highly activated substrates. However, for this compound, the more likely site for nucleophilic attack is the electrophilic carbonyl carbon of the acetate group, leading to acyl substitution, or the hydrolysis of the ester as previously discussed. Substitution of the bromine atoms would likely require specialized reagents or catalytic systems not commonly encountered in typical laboratory or environmental settings.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,5 Tribromo Phenol Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4,5-Tribromo-phenol Acetate (B1210297), ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide a complete picture of its structure.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of 2,4,5-Tribromo-phenol Acetate is expected to show distinct signals for the aliphatic and aromatic protons.
Aliphatic Region: A sharp singlet is predicted for the methyl (CH₃) protons of the acetate group. This signal is anticipated to appear in the range of δ 2.3-2.5 ppm. Its integration value would correspond to three protons. The chemical shift is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl group.
Aromatic Region: The tribrominated phenyl ring contains two protons. Due to the substitution pattern, these protons are in different chemical environments and are not adjacent, thus they are expected to appear as two distinct singlets.
The proton at the C-3 position (H-3), situated between two bromine atoms, is expected to be the most deshielded of the aromatic protons.
The proton at the C-6 position (H-6) is adjacent to a bromine atom and the acetate-substituted carbon. Its chemical shift is predicted to be slightly upfield compared to H-3. The expected chemical shifts for these aromatic protons would likely fall in the range of δ 7.0-8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetate CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |
| Aromatic H-3 | 7.5 - 8.0 | Singlet (s) | 1H |
| Aromatic H-6 | 7.0 - 7.5 | Singlet (s) | 1H |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Aromatic and Carbonyl Carbons
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Aliphatic Carbon: The methyl carbon of the acetate group is predicted to resonate in the upfield region, typically around δ 20-22 ppm.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be significantly deshielded, appearing far downfield in the spectrum, likely in the range of δ 168-172 ppm. libretexts.org
Aromatic Carbons: Six signals are anticipated for the aromatic carbons.
The carbons directly bonded to bromine (C-2, C-4, C-5) will have their chemical shifts influenced by the heavy atom effect and are expected in the δ 110-125 ppm range.
The carbons bearing a hydrogen atom (C-3, C-6) are predicted to be in the δ 130-140 ppm region.
The carbon attached to the oxygen of the ester group (C-1) will be deshielded and is expected to appear around δ 145-155 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetate CH₃ | 20 - 22 |
| C-2 (C-Br) | 115 - 125 |
| C-3 (C-H) | 135 - 140 |
| C-4 (C-Br) | 118 - 128 |
| C-5 (C-Br) | 110 - 120 |
| C-6 (C-H) | 130 - 135 |
| C-1 (C-O) | 145 - 155 |
| Carbonyl (C=O) | 168 - 172 |
Note: These are predicted values and serve as an estimation for spectral interpretation.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
To definitively assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum is expected to be simple, showing no cross-peaks between the aromatic protons (H-3 and H-6) as they are not coupled to each other, confirming their singlet assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be observed between:
The acetate CH₃ protons (δ ~2.4 ppm) and the acetate CH₃ carbon (δ ~21 ppm).
The H-3 proton (δ ~7.8 ppm) and the C-3 carbon.
The H-6 proton (δ ~7.2 ppm) and the C-6 carbon. The carbonyl carbon and the carbons bonded to bromine would not show cross-peaks in the HSQC spectrum as they have no attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds, mapping out the molecular skeleton. Key expected HMBC correlations for this compound would include:
The acetate CH₃ protons (δ ~2.4 ppm) would show a strong correlation to the carbonyl carbon (δ ~170 ppm).
The aromatic proton H-6 would show correlations to the carbons C-1, C-2, and C-4.
The aromatic proton H-3 would show correlations to carbons C-1, C-2, and C-5. These HMBC correlations would be instrumental in differentiating this compound from its other isomers, such as the 2,4,6-substituted version.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
The IR spectrum highlights the functional groups present in a molecule. compoundchem.com The spectrum of this compound is expected to be dominated by absorptions from the ester group and the substituted aromatic ring.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1760 - 1775 | Strong |
| C-O Stretch | Ester | 1200 - 1250 and 1050-1150 | Strong |
| C=C Stretch | Aromatic Ring | 1550 - 1600 | Medium-Weak |
| =C-H Stretch | Aromatic Ring | 3050 - 3100 | Weak |
| C-Br Stretch | Aryl Bromide | 500 - 650 | Medium-Strong |
Key features would include a very strong absorption band for the carbonyl (C=O) stretch of the phenyl ester, typically found at a higher frequency (1760-1775 cm⁻¹) than in aliphatic esters. libretexts.org Strong C-O stretching bands would also be prominent. The C-Br stretches would appear in the fingerprint region at low wavenumbers. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the conversion of the precursor phenol (B47542) to the acetate ester.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.
The electron ionization (EI) mass spectrum of this compound (C₈H₅Br₃O₂) would show a characteristic molecular ion peak cluster. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion [M]⁺˙ would appear as a cluster of peaks corresponding to molecules containing different combinations of bromine isotopes (e.g., Br₃, Br₂Br', BrBr'₂, Br'₃). The nominal molecular weight is 372 g/mol . lgcstandards.com
A primary fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-like rearrangement, leading to the formation of the 2,4,5-tribromophenol (B77500) radical cation. Another significant fragmentation would be the loss of the acetyl radical (•COCH₃, 43 Da) to form the tribromophenoxy cation. Subsequent fragmentations would involve the loss of bromine atoms (Br•) or carbon monoxide (CO).
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment |
| 370/372/374/376 | [C₈H₅Br₃O₂]⁺˙ (Molecular Ion, [M]⁺˙) |
| 328/330/332/334 | [M - CH₂CO]⁺˙ (Loss of ketene) |
| 327/329/331/333 | [M - •COCH₃]⁺ (Loss of acetyl radical) |
| 251/253/255 | [C₆H₂Br₂O]⁺ (Loss of Br from [M - •COCH₃]⁺) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Note: The listed m/z values represent the main peaks of the isotopic clusters.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique can easily distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the calculated exact mass provides a precise target for identification.
Table 5: HRMS Data for this compound
| Formula | Species | Calculated Exact Mass |
| C₈H₅⁷⁹Br₃O₂ | [M]⁺˙ | 369.78397 |
| C₈H₅⁷⁹Br₂⁸¹BrO₂ | [M]⁺˙ | 371.78192 |
Note: The most abundant peak in the molecular ion cluster would correspond to the species containing two ⁷⁹Br atoms and one ⁸¹Br atom or one ⁷⁹Br and two ⁸¹Br atoms, depending on the specific pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no specific UV-Vis spectroscopic data, such as absorption maxima (λmax), molar absorptivity (ε), or detailed electronic transition assignments, available for this compound in the reviewed literature.
For context, studies on related aromatic compounds show that electronic transitions in the UV-Vis region are influenced by the substitution pattern on the benzene (B151609) ring. units.itupi.edu The presence of an acetoxy group and bromine atoms as substituents would be expected to cause shifts in the absorption bands compared to unsubstituted benzene, but without experimental data, any specific values would be purely speculative. Research on other compounds, like 2,4,6-tribromophenol (B41969), has been conducted to understand their electronic absorption, but this does not directly apply to the 2,4,5-tribromo acetate isomer. jchemlett.com
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) if chiral aspects are considered
The compound this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore would not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are specifically used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. yonsei.ac.kracs.org Since this compound lacks a stereocenter and any form of axial or planar chirality, VCD and ECD analyses are not applicable.
Theoretical and Computational Investigations of 2,4,5 Tribromo Phenol Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Studies focusing on related brominated phenols and other organic molecules have demonstrated the power of DFT methods, such as M06-2X and MPWB1K, in accurately predicting molecular geometries. acs.orgresearchgate.net For instance, in studies of similar phenolic compounds, DFT calculations have been used to optimize the molecular structure, providing a foundational understanding of its steric and electronic properties. The geometry of 2,4,5-Tribromo-phenol Acetate (B1210297) is characterized by a phenyl ring substituted with three bromine atoms and an acetate group. The precise bond lengths and angles determined by these calculations are crucial for understanding the molecule's reactivity and interactions.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also determined through these calculations. The energies of these frontier orbitals are fundamental in predicting the chemical reactivity and kinetic stability of the molecule. For example, the energy gap between HOMO and LUMO can indicate the molecule's susceptibility to electronic excitation.
Table 1: Representative Calculated Molecular Geometry Parameters for a Substituted Phenol (B47542)
| Parameter | Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-Br bond length | ~1.90 Å |
| C-O (ester) bond length | ~1.36 Å |
| C=O (ester) bond length | ~1.21 Å |
| O-C-C bond angle | ~117° |
| C-C-Br bond angle | ~120° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic compounds. Precise values for 2,4,5-Tribromo-phenol Acetate would be obtained from specific DFT calculations.
Computational Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be instrumental in interpreting experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in structural elucidation. frontiersin.org By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized molecular geometry, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions can aid in the assignment of complex spectra and confirm the structure of the synthesized compound. Machine learning models trained on DFT-calculated data have shown remarkable accuracy in predicting NMR shifts with significantly reduced computational cost. frontiersin.org
IR Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. msu.edu For this compound, these calculations would predict characteristic stretching frequencies for the carbonyl group (C=O) of the acetate, the C-O ester linkage, and the C-Br bonds, as well as vibrations associated with the aromatic ring. vscht.cz These predicted frequencies, when compared with experimental IR spectra, provide strong evidence for the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value Range |
| ¹H NMR Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm |
| ¹H NMR Chemical Shift (Methyl H) | 2.0 - 2.5 ppm |
| ¹³C NMR Chemical Shift (Aromatic C) | 110 - 155 ppm |
| ¹³C NMR Chemical Shift (Carbonyl C) | 165 - 175 ppm |
| IR Stretching Freq. (C=O) | 1730 - 1750 cm⁻¹ |
| IR Stretching Freq. (C-O) | 1200 - 1300 cm⁻¹ |
| IR Stretching Freq. (C-Br) | 500 - 700 cm⁻¹ |
Note: These are generalized predictions based on typical values for the respective functional groups.
Modeling of Reaction Mechanisms, Energy Barriers, and Transition States
Computational modeling is an invaluable tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the high-energy transition states that control the reaction rate.
For reactions such as hydrolysis of the acetate group or substitution of the bromine atoms, computational methods like DFT can be used to calculate the activation energy barriers. acs.org For instance, studies on the gas-phase formation of related polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols have utilized these methods to reveal energetically favorable formation pathways. acs.org The rate constants of elementary steps can be calculated using theories like the canonical variational transition state theory, providing a deeper understanding of the reaction kinetics over a range of temperatures. acs.org
These models can also elucidate the role of catalysts or different solvent environments on the reaction pathway, providing insights that are often difficult to obtain through experimental means alone. The detailed information about transition state geometries and energy barriers allows for a rational approach to optimizing reaction conditions.
Conformational Analysis and Intramolecular Interactions
The flexibility of the acetate group in this compound allows for different spatial orientations, or conformations. Conformational analysis through computational methods helps to identify the most stable conformations and the energy differences between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Molecular Dynamics Simulations to Study Dynamics and Stability
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, offering insights into its dynamics and stability. access-ci.orgmdpi.com By simulating the motion of atoms over time, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. mdpi.com
These simulations are particularly useful for understanding the flexibility of the molecule and the accessible conformational states under thermal fluctuations. nih.gov The stability of the molecule can be assessed by monitoring its structural integrity over the course of the simulation. For instance, MD simulations can be used to study the stability of complexes formed between the molecule and other entities, such as proteins or cyclodextrins. acs.orgmdpi.com The results from MD simulations, including information on binding energies and interaction patterns, can complement experimental findings and provide a more complete picture of the molecule's behavior at the atomic level. mdpi.com
Synthetic Applications in Organic Chemistry Research
Utilization as a Building Block in the Multistep Synthesis of Complex Organic Molecules
The primary role of 2,4,5-tribromo-phenol acetate (B1210297) in organic synthesis is intrinsically linked to its precursor, 2,4,5-tribromophenol (B77500). This phenol (B47542) is a white to off-white crystalline solid with a melting point of approximately 118-120°C and is used as a precursor in the synthesis of various chemicals, including flame retardants, pesticides, and pharmaceuticals. ontosight.ai The acetate derivative, formed by the acetylation of the phenolic hydroxyl group, serves to protect this reactive site or to modify the compound's properties for specific synthetic transformations.
The synthesis of 2,4,5-tribromo-phenol itself involves the controlled bromination of phenol. vulcanchem.com Once formed, it can be acetylated using standard laboratory procedures, such as reaction with acetic anhydride (B1165640) or acetyl chloride, to yield 2,4,5-tribromo-phenol acetate. This acetate can then be carried through a series of synthetic steps. The bromo-substituents on the aromatic ring offer multiple reaction sites for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The acetate group can be readily hydrolyzed under basic or acidic conditions to regenerate the phenol, which can then participate in further reactions, such as ether or ester formations.
An example of a complex synthesis involving a related "2,4,5-tribromophenyl" moiety is the preparation of 4-methoxyphenyl(2,4,5-tribromophenyl)iodonium bromide, which starts from 1,2,4-tribromobenzene. This highlights the utility of the 2,4,5-tribromophenyl scaffold in building complex organoiodonium salts, which are themselves powerful reagents in organic synthesis.
Role in the Development of New Synthetic Methodologies and Reagents
The reactivity of the carbon-bromine bonds in this compound makes it a potential substrate for developing and optimizing new synthetic methodologies. For instance, the differential reactivity of the bromine atoms due to their electronic and steric environment could be exploited for selective functionalization. This allows for the stepwise and controlled introduction of different substituents onto the aromatic ring, a key challenge in the synthesis of highly substituted aromatic compounds.
Research into the metal-catalyzed reactions of polybrominated aromatic compounds often utilizes molecules like this compound to test the efficiency and selectivity of new catalyst systems. The development of catalysts that can selectively activate one C-Br bond over another in the presence of an ester functional group is an active area of research.
Furthermore, derivatives of 2,4,5-tribromophenol can be used to create novel reagents. The antimicrobial and antifungal properties of 2,4,5-tribromophenol suggest that its derivatives, including the acetate, could be explored as precursors for new bioactive compounds or as scaffolds for the development of novel fungicides and preservatives. ontosight.ai
Use as a Precursor in the Synthesis of Advanced Functional Materials (focusing on chemical transformations)
The high bromine content of this compound makes it an attractive precursor for the synthesis of advanced functional materials, particularly fire-retardant polymers. The thermal degradation of such bromine-containing compounds releases bromine radicals, which can interrupt the radical chain reactions of combustion in the gas phase, thus imparting flame retardancy to the material.
The chemical transformations to incorporate this molecule into a polymer backbone could involve initial deacetylation to the phenol, followed by reaction with epoxides to form brominated epoxy resins. Alternatively, the bromine atoms can be functionalized to introduce polymerizable groups. For example, through a Sonogashira coupling, an alkyne-containing group could be attached, which can then be polymerized through various methods.
The following table provides a hypothetical reaction scheme for the potential use of this compound in the synthesis of a functional polymer.
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product | Application |
| 1 | Acetylation | 2,4,5-Tribromophenol, Acetic Anhydride, Pyridine (B92270) | This compound | Protection of hydroxyl group |
| 2 | Sonogashira Coupling | This compound, Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Acetyl-protected alkynyl-dibromophenol | Introduction of a polymerizable group |
| 3 | Polymerization | Monomer from Step 2, Polymerization initiator | Poly(phenylene ethynylene) derivative | Functional polymer with potential flame-retardant properties |
| 4 | Deacetylation | Polymer from Step 3, Acid or Base | Phenolic-functionalized polymer | Unmasking of the phenolic hydroxyl for further functionalization or property tuning |
This table illustrates a potential pathway where the specific substitution pattern and the reactivity of the functional groups in this compound are strategically utilized to construct a complex macromolecule with desired properties.
Environmental Chemical Transformation Pathways of 2,4,5 Tribromo Phenol Acetate
Abiotic Degradation Mechanisms in Environmental Compartments (e.g., Photodegradation, Chemical Hydrolysis)
The primary abiotic degradation pathway for 2,4,5-Tribromo-phenol Acetate (B1210297) in the environment is the cleavage of its ester bond through chemical hydrolysis, followed by the degradation of the resulting 2,4,5-Tribromophenol (B77500).
Chemical Hydrolysis: The acetate group of 2,4,5-Tribromo-phenol Acetate is susceptible to hydrolysis under both acidic and basic conditions, a common reaction for phenyl esters. This reaction cleaves the ester linkage, yielding acetic acid and 2,4,5-Tribromophenol. While specific kinetic data for the 2,4,5-isomer acetate is not readily available, studies on similar compounds, such as phenyl acetate, show that the rate of hydrolysis is significantly dependent on pH. researchgate.net For instance, the hydrolysis of the brominated flame retardant BC-58, which contains ester linkages, is expected to be rapid in various environmental and biological systems, with half-lives ranging from hours to weeks. researchgate.net It is anticipated that this compound would exhibit similar behavior, making hydrolysis a critical initial step in its environmental transformation. The resulting 2,4,5-Tribromophenol is more persistent and becomes the primary substrate for further degradation.
Photodegradation: Once formed, 2,4,5-Tribromophenol can undergo photodegradation. In the atmosphere, vapor-phase brominated phenols are broken down by reacting with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-life for the related 2,4,6-TBP due to this reaction is between 20 and 40 days, suggesting that photodegradation is a relevant, albeit potentially slow, removal process. who.int In aquatic systems, direct photolysis by UV light can also occur. While direct photolysis data for 2,4,5-TBP is scarce, studies on other brominated flame retardants like 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) show that degradation occurs under both UV-C and simulated sunlight, indicating that direct photolysis is a significant degradation mechanism. nih.gov
Table 1: Predicted Abiotic Degradation of this compound
| Process | Initial Compound | Primary Transformation | Product(s) | Environmental Compartment |
|---|---|---|---|---|
| Chemical Hydrolysis | This compound | Cleavage of ester bond | 2,4,5-Tribromophenol, Acetic Acid | Water, Soil |
| Atmospheric Photolysis | 2,4,5-Tribromophenol | Reaction with hydroxyl radicals | Less brominated phenols, other degradation products | Air |
| Aquatic Photolysis | 2,4,5-Tribromophenol | Direct degradation by UV light | Less brominated phenols, other degradation products | Water |
Biotransformation and Metabolite Formation in Model Biological Systems (e.g., microbial cultures, plant systems)
Following the initial hydrolysis to 2,4,5-Tribromophenol, biotransformation by microorganisms and plants plays a crucial role in its environmental fate. Research on the isomer 2,4,6-TBP provides a robust model for the likely biotransformation pathways.
Microbial Cultures: Numerous bacterial strains have been identified that can degrade 2,4,6-TBP, and it is plausible that similar organisms can act on 2,4,5-TBP. For example, Ochrobactrum sp. strain TB01 utilizes 2,4,6-TBP as its sole carbon and energy source, degrading it to phenol (B47542) through sequential reductive debromination. tandfonline.com The identified metabolites in this process were 2,4-Dibromophenol and 2-Bromophenol (B46759). tandfonline.com Similarly, Bacillus sp. GZT has been shown to effectively degrade 2,4,6-TBP, with degradation efficiencies reaching over 93%. nih.gov This process involves both reductive debromination at the ortho- and para-positions and a minor pathway of methylated debromination. nih.gov Fungi, such as Trametes versicolor, also demonstrate the ability to degrade tribromophenol using enzymes like laccase. researchgate.net
Plant Systems: Plants, particularly rice (Oryza sativa), have been shown to efficiently metabolize 2,4,6-TBP. nih.gov In hydroponic studies, rice plants metabolized 99.2% of the available 2,4,6-TBP within five days. nih.gov This biotransformation is extensive, leading to a wide array of metabolites through various pathways including debromination, hydroxylation, methylation, and conjugation (sulfation and glycosylation). nih.gov The primary Phase I metabolite identified was 2,4-Dibromophenol, indicating debromination at the ortho position. nih.gov A significant portion of the metabolites are Phase II conjugates, where the parent compound or its Phase I metabolites are linked to endogenous molecules like sugars or sulfates to increase water solubility and reduce toxicity. nih.govnih.gov These conjugates can be stored within the plant or excreted into the surrounding environment. nih.gov
Table 2: Potential Metabolites of 2,4,5-Tribromophenol in Biological Systems (Modeled on 2,4,6-TBP)
| Biological System | Transformation Pathway | Potential Metabolites | Reference |
|---|---|---|---|
| Microbial Cultures (Ochrobactrum sp., Bacillus sp.) | Reductive Debromination | Dibromophenols, Monobromophenols, Phenol | tandfonline.comnih.gov |
| Methylated Debromination | Brominated anisoles | nih.gov | |
| Plant Systems (Oryza sativa) | Debromination | Dibromophenols | nih.gov |
| Hydroxylation | Brominated catechols/hydroquinones | nih.gov | |
| Methylation | Tribromoanisole | nih.gov | |
| Sulfation (Conjugation) | Tribromophenol-sulfate | nih.govnih.gov | |
| Glycosylation (Conjugation) | Tribromophenol-glucoside and other sugar conjugates | nih.govnih.gov |
Mechanistic Insights into Debromination and Conjugation Processes
Debromination: Debromination is a key mechanism in the breakdown of brominated phenols. In microbial systems, this often occurs via reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This process is sequential, with tribromophenol being converted to dibromophenols, then monobromophenols, and finally to phenol. tandfonline.com Studies with Ochrobactrum sp. TB01 demonstrated that the debromination of 2,4,6-TBP required NADH, confirming a biologically mediated reductive process. tandfonline.com The debromination can occur at different positions on the phenol ring. For example, Bacillus sp. GZT can debrominate 2,4,6-TBP at both the ortho- and para-positions simultaneously. nih.gov In chemical debromination using reducing agents like Al-Ni alloy, the reaction can also be selective, with studies showing the transformation of 2,4-Dibromophenol to 2-Bromophenol, indicating preferential removal of the para-bromine. researchgate.net A minor pathway observed in some bacteria is methylated debromination, where debromination is accompanied by methylation of the hydroxyl group. nih.gov
Conjugation: In plant systems, conjugation is a major detoxification pathway for phenolic compounds like tribromophenol. nih.govnih.gov This Phase II metabolic process involves enzymes that attach polar molecules to the xenobiotic, increasing its water solubility and facilitating its sequestration or excretion. The two primary conjugation pathways identified for 2,4,6-TBP in rice are glycosylation and sulfation. nih.gov
Glycosylation: The phenolic hydroxyl group of TBP is conjugated with sugar molecules, such as glucose, to form glycosides. nih.gov Further modifications, like acetylation or malonylation of the sugar moiety, can lead to more complex conjugates. nih.gov Glycosylation is a critical process, and these conjugates are often sequestered into the plant's vacuoles or cell walls. nih.gov
Sulfation: TBP can also be conjugated with a sulfate (B86663) group to form tribromophenol-sulfate. nih.gov Interestingly, studies have shown that sulfated conjugates may exhibit different behaviors than glycosylated ones, with some evidence of vertical transport into the leaves and excretion into the hydroponic solution. nih.gov
These conjugation processes effectively reduce the bioavailability and toxicity of the parent compound within the plant system. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding Pertaining to 2,4,5-Tribromo-phenol Acetate (B1210297)
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed information specifically concerning 2,4,5-Tribromo-phenol Acetate. Its existence is confirmed through its CAS number, 855429-70-8, and it is listed in the catalogues of some chemical suppliers. lgcstandards.com The molecular formula for this compound is C₈H₅Br₃O₂, with a corresponding molecular weight of 372.84 g/mol . lgcstandards.com
The precursor to this compound, 2,4,5-Tribromophenol (B77500), is slightly better documented. It is described as a white to off-white crystalline solid with a melting point in the range of 118-120°C. ontosight.ai It is sparingly soluble in water but shows greater solubility in organic solvents like ethanol (B145695) and ether. ontosight.ai 2,4,5-Tribromophenol is noted for its antimicrobial and antifungal properties and is used as a precursor in the synthesis of other chemicals, including flame retardants and pesticides. ontosight.ai
The standard synthetic route to an acetate ester from a phenol (B47542) involves the acetylation of the phenolic hydroxyl group. This is commonly achieved using reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. It can be inferred that the synthesis of this compound would likely proceed via the acetylation of 2,4,5-Tribromophenol. However, specific, optimized reaction conditions, yields, and purification methods for this particular transformation are not detailed in published research.
The reactivity of this compound is also largely undocumented. General reactions of similar aromatic acetates include hydrolysis of the ester bond to regenerate the parent phenol, and potential substitution reactions on the aromatic ring, though the deactivating effect of the three bromine atoms would make electrophilic substitution challenging.
Similarly, there is a void in the literature regarding theoretical and computational studies focused on this compound. Such studies are invaluable for understanding the molecule's electronic structure, conformational preferences, and predicted reactivity, and for corroborating experimental findings.
Identification of Key Knowledge Gaps and Unanswered Research Questions
The current state of knowledge surrounding this compound is characterized by a significant number of unanswered questions. The primary knowledge gap is the near-complete absence of empirical research data for this specific isomer. This contrasts sharply with the wealth of information available for its 2,4,6-isomer.
The key unanswered research questions are:
Synthesis: What are the most efficient and scalable methods for the synthesis of this compound? What are the optimal reaction conditions, catalysts, and purification techniques? What are the typical yields?
Chemical Reactivity: What is the specific reactivity of this compound? How does it behave under various reaction conditions, such as hydrolysis, oxidation, reduction, and substitution? How does its reactivity compare to its 2,4,6-isomer and other related brominated phenols?
Spectroscopic Profile: What are the definitive ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound? What are the characteristic peaks and fragmentation patterns that can be used for its unequivocal identification?
Physicochemical Properties: What are the measured physical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and partition coefficient?
Theoretical Properties: What are the computed electronic properties, molecular orbitals, electrostatic potential maps, and thermodynamic parameters of this compound? How do these theoretical predictions align with experimental data?
Proposed Future Research Avenues in Synthesis, Reactivity, Spectroscopy, and Theoretical Chemistry
The significant knowledge gaps surrounding this compound present a number of clear and valuable avenues for future research.
Synthesis: A foundational study would involve the development and optimization of a synthetic route to this compound. This would likely start with the acetylation of commercially available 2,4,5-Tribromophenol. A systematic investigation of different acetylating agents (e.g., acetic anhydride, acetyl chloride), catalysts (e.g., pyridine (B92270), triethylamine, or acidic catalysts), solvents, and reaction temperatures would be necessary to establish an efficient and reproducible protocol.
Reactivity: Once a reliable synthetic method is established, a thorough investigation of the chemical reactivity of this compound should be undertaken. This could include:
Hydrolysis Studies: Investigating the kinetics and mechanism of both acid- and base-catalyzed hydrolysis to regenerate 2,4,5-Tribromophenol.
Substitution Reactions: Exploring the potential for nucleophilic aromatic substitution of the bromine atoms, which could lead to novel trisubstituted phenol derivatives.
Comparative Reactivity: A comparative study of the reactivity of this compound with its 2,4,6-isomer would provide valuable insights into how the substitution pattern influences the chemical behavior of the molecule.
Spectroscopy: The full spectroscopic characterization of purified this compound is a critical research goal. This would involve:
NMR Spectroscopy: Acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to unambiguously assign all proton and carbon signals.
Infrared Spectroscopy: Recording the IR spectrum to identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl stretch of the acetate group and the C-Br and C-O bonds.
Mass Spectrometry: Performing high-resolution mass spectrometry to determine the exact mass and fragmentation pattern, which is essential for its identification in complex mixtures.
Theoretical Chemistry: Computational studies would provide a deeper understanding of the intrinsic properties of this compound. This could involve:
Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic structure, and spectroscopic properties (NMR chemical shifts, IR frequencies). These theoretical results could then be compared with experimental data to validate the computational models.
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: To understand the chemical reactivity and kinetic stability of the molecule.
The exploration of these research avenues would transform this compound from a chemical curiosity into a well-characterized compound, thereby enriching the broader field of organic and materials chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
